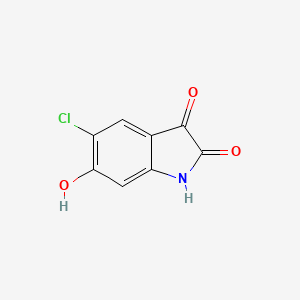

5-chloro-6-hydroxy-2,3-dihydro-1H-indole-2,3-dione

Description

Properties

IUPAC Name |

5-chloro-6-hydroxy-1H-indole-2,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClNO3/c9-4-1-3-5(2-6(4)11)10-8(13)7(3)12/h1-2,11H,(H,10,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUBUDHMLLNMEJS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1Cl)O)NC(=O)C2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Procedure

- Substrate Preparation : 6-Hydroxyisatin is synthesized via the Sandmeyer reaction starting from 3-hydroxyaniline. The aniline derivative undergoes condensation with chloral hydrate and hydroxylamine hydrochloride in sulfuric acid, followed by cyclization to form the isatin core.

- Chlorination : 6-Hydroxyisatin is treated with TICA (1.2 equiv) in concentrated sulfuric acid at room temperature for 5 minutes. The reaction exploits the superelectrophilic activation of TICA in acidic media, ensuring selective chlorination at the 5-position without competing N-chlorination or 7-chloro byproduct formation.

Key Data

| Parameter | Value | Source |

|---|---|---|

| Yield | 72% | |

| Reaction Time | 5 minutes | |

| Selectivity | >95% (5-Cl vs. 7-Cl) |

Mechanistic Insight : Protonation of TICA in sulfuric acid generates a reactive "Cl⁺" species. The electron-deficient C-5 position of 6-hydroxyisatin, activated by the adjacent ketone and hydroxyl groups, undergoes electrophilic substitution preferentially at this site.

Cyclization of 4-Chloro-3-Hydroxyisonitroacetanilide

This two-step approach involves constructing the isatin core from a pre-functionalized aniline precursor, ensuring inherent regiochemical control.

Synthetic Procedure

- Isonitroacetanilide Formation : 4-Chloro-3-hydroxyaniline is reacted with hydroxylamine hydrochloride and chloral hydrate in aqueous HCl, yielding 4-chloro-3-hydroxyisonitroacetanilide.

- Cyclization : The intermediate is treated with concentrated sulfuric acid at 65–75°C for 1 hour, inducing cyclodehydration to form 5-chloro-6-hydroxyisatin.

Key Data

| Parameter | Value | Source |

|---|---|---|

| Overall Yield | 58–63% | |

| Cyclization Temp. | 65–75°C |

Advantage : Avoids post-functionalization steps by incorporating chlorine and hydroxyl groups during the annulation process. However, the limited commercial availability of 4-chloro-3-hydroxyaniline necessitates custom synthesis of the starting material.

For hydroxyl group introduction, a protection-deprotection strategy proves effective, particularly when direct hydroxylation is challenging.

Synthetic Procedure

Key Data

| Parameter | Value | Source |

|---|---|---|

| Demethylation Yield | 81% | |

| Reaction Conditions | BBr₃, CH₂Cl₂, −78°C → 0°C |

Consideration : While this method offers high yields, the use of cryogenic conditions and moisture-sensitive reagents increases operational complexity.

Sequential Functionalization of Isatin

A modular approach involves sequential chlorination and hydroxylation of the parent isatin scaffold.

Synthetic Procedure

Key Data

| Parameter | Value | Source |

|---|---|---|

| Chlorination Yield | 72% | |

| Hydroxylation Yield | 65% |

Challenge : The hydroxylation step suffers from moderate yields due to competing side reactions at the electron-rich indole ring.

Comparative Analysis of Methods

The table below evaluates the four methods based on critical parameters:

| Method | Yield | Steps | Starting Material Availability | Operational Complexity |

|---|---|---|---|---|

| TICA Chlorination of 6-Hydroxyisatin | 72% | 2 | Moderate | Low |

| Cyclization of Functionalized Aniline | 63% | 2 | Low | Moderate |

| Demethylation of Methoxyisatin | 81% | 2 | Moderate | High |

| Sequential Functionalization | 47%* | 3 | High | High |

*Overall yield calculated from two steps (72% × 65%).

Chemical Reactions Analysis

Nucleophilic Additions at the C2/C3 Carbonyl Groups

The diketone system undergoes nucleophilic attacks at both carbonyl carbons, with regioselectivity influenced by steric and electronic factors from the 5-chloro and 6-hydroxy substituents.

Electrophilic Substitution at the Aromatic Ring

The hydroxyl group at position 6 directs electrophilic substitution to ortho/para positions, but steric and electronic effects from chlorine limit reactivity.

Condensation Reactions

The compound participates in heterocyclic annulation via condensation with bifunctional nucleophiles.

Redox Reactions

The hydroxyl group at position 6 undergoes oxidation, while the diketone system can be reduced.

Complexation with Metal Ions

The diketone and hydroxyl groups act as ligands for transition metals.

Photochemical Reactions

UV irradiation induces decarboxylation and ring-opening pathways.

Key Mechanistic Insights

-

Steric Effects : The 5-chloro substituent hinders nucleophilic attack at C2, favoring reactivity at C3 .

-

Electronic Effects : The hydroxyl group at position 6 donates electrons via resonance, activating positions 4 and 7 for electrophilic substitution .

-

Tautomerism : Keto-enol tautomerism in Schiff base derivatives influences biological activity and metal-chelation properties .

Data gaps remain in radical-mediated reactions and asymmetric catalysis using this scaffold, highlighting areas for future research.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Indole derivatives have been extensively studied for their anticancer properties. 5-Chloro-6-hydroxy-2,3-dihydro-1H-indole-2,3-dione exhibits significant cytotoxic effects against various cancer cell lines. For instance, research indicates that compounds with indole structures can inhibit tubulin polymerization, a crucial process in cancer cell division. A study demonstrated that this compound showed potent activity against multidrug-resistant cancer cell lines, suggesting its potential as a therapeutic agent in oncology .

Mechanism of Action

The mechanism by which 5-chloro-6-hydroxy-2,3-dihydro-1H-indole-2,3-dione exerts its anticancer effects is believed to involve the modulation of several signaling pathways. It may act as an inhibitor of cyclin-dependent kinases (CDKs), which are essential for cell cycle progression. This inhibition leads to cell cycle arrest and apoptosis in cancer cells .

Agricultural Applications

Pesticidal Properties

Research has identified that certain indole derivatives possess pesticidal properties. The compound has been tested for its efficacy against various agricultural pests and pathogens. Its application could lead to the development of novel pesticides that are less harmful to the environment compared to conventional chemicals .

Case Study: Efficacy Against Fungal Pathogens

A study evaluated the effectiveness of 5-chloro-6-hydroxy-2,3-dihydro-1H-indole-2,3-dione against fungal pathogens affecting crops. Results indicated a significant reduction in fungal growth when treated with this compound. This suggests its potential use as a biofungicide in sustainable agriculture practices .

Material Science

Polymer Development

The unique chemical structure of 5-chloro-6-hydroxy-2,3-dihydro-1H-indole-2,3-dione allows it to be utilized in the synthesis of novel polymers with enhanced properties. These polymers can exhibit improved mechanical strength and thermal stability, making them suitable for various industrial applications .

Case Study: Synthesis of Conductive Polymers

A recent study focused on incorporating this indole derivative into conductive polymer matrices. The resulting materials demonstrated enhanced electrical conductivity and thermal stability compared to traditional conductive polymers. This advancement opens avenues for applications in electronic devices and sensors .

Summary Table of Applications

Mechanism of Action

The mechanism by which 5-chloro-6-hydroxy-2,3-dihydro-1H-indole-2,3-dione exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Structural and Physicochemical Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents (Position) | CAS Number |

|---|---|---|---|---|

| 5-Chloro-6-hydroxy-2,3-dihydro-1H-indole-2,3-dione | C₈H₄ClNO₃ | 213.58 (calculated) | Cl (5), OH (6) | Not available |

| 5-Bromo-6-hydroxy-2,3-dihydro-1H-indole-2,3-dione | C₈H₄BrNO₃ | 242.03 | Br (5), OH (6) | 1909316-11-5 |

| 5-Iodo-6-methyl-2,3-dihydro-1H-indole-2,3-dione | C₉H₆NO₂I | 294.35 | I (5), CH₃ (6) | 540500-31-0 |

| 7-Chloro-6-methyl-2,3-dihydro-1H-indole-2,3-dione | C₉H₆ClNO₂ | 199.60 | Cl (7), CH₃ (6) | EN300-722327 |

Key Observations :

- Halogen Effects : The bromo and iodo analogs exhibit higher molecular weights due to their heavier halogens, which may influence lipophilicity and membrane permeability .

- Hydroxyl vs.

- Positional Isomerism : The 7-chloro-6-methyl isomer (EN300-722327) demonstrates how substituent position alters steric and electronic properties, which could affect receptor binding .

Research Findings and Implications

- Hydroxyl Group Impact : The hydroxyl substituent may improve aqueous solubility and target engagement compared to methyl or halogen-only analogs, making 5-chloro-6-hydroxy-2,3-dihydro-1H-indole-2,3-dione a candidate for further pharmacokinetic studies .

- Receptor Selectivity : Structural parallels with indolin-2,3-dione derivatives suggest that 5-chloro-6-hydroxy-2,3-dihydro-1H-indole-2,3-dione could exhibit σ2 receptor preference, warranting experimental validation .

Biological Activity

5-Chloro-6-hydroxy-2,3-dihydro-1H-indole-2,3-dione, also known as 5-chloro-6-hydroxyindoline-2,3-dione, is a compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

- IUPAC Name : 5-chloro-6-hydroxyindoline-2,3-dione

- CAS Number : 117883-46-2

- Molecular Formula : C₈H₄ClNO₃

- Molecular Weight : 197.57 g/mol

Research indicates that 5-chloro-6-hydroxy-2,3-dihydro-1H-indole-2,3-dione exhibits various biological activities primarily through its interaction with cellular pathways:

- Antioxidant Activity : The compound has shown potential in reducing oxidative stress by scavenging free radicals and enhancing the activity of endogenous antioxidant enzymes.

- Antimicrobial Properties : Studies have demonstrated its effectiveness against a range of bacterial strains, indicating potential as an antimicrobial agent.

- Anti-inflammatory Effects : The compound may inhibit pro-inflammatory cytokines, contributing to its anti-inflammatory properties.

- Antitumor Activity : Preliminary studies suggest that it may induce apoptosis in cancer cells and inhibit tumor growth through various signaling pathways.

Biological Activity Data

Case Studies

- Antimicrobial Efficacy : A study conducted on the compound's antibacterial properties revealed significant inhibition against Staphylococcus aureus and Escherichia coli. The minimal inhibitory concentration (MIC) values were determined to be within the range of clinically relevant dosages.

- Antioxidant Potential : In vitro assays demonstrated that 5-chloro-6-hydroxy-2,3-dihydro-1H-indole-2,3-dione significantly reduced oxidative damage in human cell lines exposed to hydrogen peroxide, highlighting its protective effects against oxidative stress.

- Cancer Research : A recent investigation into its antitumor effects showed that treatment with this compound led to a marked decrease in cell viability in various cancer cell lines, including breast and lung cancers. The study reported a dose-dependent effect on apoptosis markers.

Q & A

Q. What are the common synthetic routes for 5-chloro-6-hydroxy-2,3-dihydro-1H-indole-2,3-dione, and what factors influence yield optimization?

- Methodological Answer : The compound is typically synthesized via multi-step reactions, often starting with indole precursors. For example, chlorination of 2,3-dihydro-1H-indole derivatives using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under controlled temperatures (0–25°C) in inert solvents (e.g., dichloromethane) ensures regioselectivity . Hydroxylation at the 6-position may involve electrophilic substitution or oxidation of protected intermediates. Yield optimization requires precise stoichiometric ratios, solvent polarity adjustments (e.g., PEG-400/DMF mixtures for solubility), and purification via column chromatography with gradients like 70:30 ethyl acetate/hexane .

Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of 5-chloro-6-hydroxy-2,3-dihydro-1H-indole-2,3-dione?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F, if applicable) is critical for structural confirmation, identifying substituent positions, and detecting impurities. For example, coupling constants in ¹H NMR resolve stereochemical ambiguities . High-Resolution Mass Spectrometry (HRMS-TOF) validates molecular weight and isotopic patterns . Thin-Layer Chromatography (TLC) monitors reaction progress, while High-Performance Liquid Chromatography (HPLC) ≥95% purity thresholds are standard .

Advanced Research Questions

Q. How can conflicting NMR data be resolved when characterizing substituted indole derivatives like 5-chloro-6-hydroxy-2,3-dihydro-1H-indole-2,3-dione?

- Methodological Answer : Contradictions in NMR data often arise from tautomerism, solvent effects, or paramagnetic impurities. To resolve this:

- Use deuterated solvents (e.g., DMSO-d₆) to minimize solvent shifts.

- Perform 2D NMR (COSY, HSQC) to assign overlapping signals .

- Compare experimental data with computational predictions (DFT-based chemical shift calculations) .

- Validate purity via HRMS-TOF to rule out byproducts .

Q. What strategies enhance regioselectivity in chlorination and hydroxylation steps during synthesis?

- Methodological Answer :

- Chlorination : Use directing groups (e.g., electron-withdrawing substituents) to favor substitution at the 5-position. Low temperatures (0–5°C) and slow reagent addition minimize over-chlorination .

- Hydroxylation : Protect reactive sites (e.g., ketone groups) with tert-butyldimethylsilyl (TBS) groups before oxidation. Electrophilic hydroxylation with H₂O₂/acid catalysts or enzymatic methods (e.g., cytochrome P450 mimics) improves selectivity .

Q. How do electronic and steric effects of substituents influence reactivity in nucleophilic addition reactions?

- Methodological Answer :

- The electron-withdrawing chloro group at C5 increases electrophilicity at C3, facilitating nucleophilic attack.

- Steric hindrance from the hydroxy group at C6 can direct reactions to less hindered positions. Computational modeling (e.g., molecular electrostatic potential maps) predicts reactive sites .

- Kinetic studies under varying pH and solvent conditions (e.g., DMF vs. THF) quantify these effects .

Q. What computational approaches predict biochemical interactions of this compound with target enzymes?

- Methodological Answer :

- Molecular docking (AutoDock Vina) screens binding affinities to enzymes like cyclooxygenase-2 (COX-2) or kinases .

- Molecular Dynamics (MD) simulations (AMBER/GROMACS) assess stability of ligand-protein complexes over 100-ns trajectories .

- QSAR models correlate substituent electronic parameters (Hammett σ) with inhibitory activity .

Notes

- Advanced questions integrate experimental and computational methodologies for hypothesis-driven research.

- References are formatted with numerical IDs corresponding to evidence.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.